Cas no 1341331-97-2 (3-(chloromethyl)-1,2,4-oxadiazol-5-ol)
3-(chloromethyl)-1,2,4-oxadiazol-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(chloromethyl)-1,2,4-oxadiazol-5-ol
- EN300-1252913
- AKOS013061000
- 3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one
- 1341331-97-2
-
- Inchi: 1S/C3H3ClN2O2/c4-1-2-5-3(7)8-6-2/h1H2,(H,5,6,7)
- InChI Key: VPOOTUMOXXAUAE-UHFFFAOYSA-N
- SMILES: ClCC1=NOC(N1)=O
Computed Properties
- Exact Mass: 133.9883050g/mol
- Monoisotopic Mass: 133.9883050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 50.7Ų
3-(chloromethyl)-1,2,4-oxadiazol-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1252913-0.05g |
3-(chloromethyl)-1,2,4-oxadiazol-5-ol |
1341331-97-2 | 95% | 0.05g |
$245.0 | 2023-06-08 | |
| Enamine | EN300-1252913-0.1g |
3-(chloromethyl)-1,2,4-oxadiazol-5-ol |
1341331-97-2 | 95% | 0.1g |
$366.0 | 2023-06-08 | |
| Enamine | EN300-1252913-0.25g |
3-(chloromethyl)-1,2,4-oxadiazol-5-ol |
1341331-97-2 | 95% | 0.25g |
$524.0 | 2023-06-08 | |
| Enamine | EN300-1252913-0.5g |
3-(chloromethyl)-1,2,4-oxadiazol-5-ol |
1341331-97-2 | 95% | 0.5g |
$824.0 | 2023-06-08 | |
| Enamine | EN300-1252913-1.0g |
3-(chloromethyl)-1,2,4-oxadiazol-5-ol |
1341331-97-2 | 95% | 1g |
$1057.0 | 2023-06-08 | |
| Enamine | EN300-1252913-2.5g |
3-(chloromethyl)-1,2,4-oxadiazol-5-ol |
1341331-97-2 | 95% | 2.5g |
$2071.0 | 2023-06-08 | |
| Enamine | EN300-1252913-5.0g |
3-(chloromethyl)-1,2,4-oxadiazol-5-ol |
1341331-97-2 | 95% | 5g |
$3065.0 | 2023-06-08 | |
| Enamine | EN300-1252913-10.0g |
3-(chloromethyl)-1,2,4-oxadiazol-5-ol |
1341331-97-2 | 95% | 10g |
$4545.0 | 2023-06-08 | |
| Enamine | EN300-1252913-50mg |
3-(chloromethyl)-1,2,4-oxadiazol-5-ol |
1341331-97-2 | 95.0% | 50mg |
$245.0 | 2023-10-02 | |
| Enamine | EN300-1252913-100mg |
3-(chloromethyl)-1,2,4-oxadiazol-5-ol |
1341331-97-2 | 95.0% | 100mg |
$366.0 | 2023-10-02 |
3-(chloromethyl)-1,2,4-oxadiazol-5-ol Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 3-(chloromethyl)-1,2,4-oxadiazol-5-ol
3-(Chloromethyl)-1,2,4-oxadiazol-5-ol (CAS No. 1341331-97-2): An Overview and Recent Advances
3-(Chloromethyl)-1,2,4-oxadiazol-5-ol (CAS No. 1341331-97-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their biological activities and chemical reactivity. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding 3-(chloromethyl)-1,2,4-oxadiazol-5-ol.
Chemical Structure and Properties
The molecular formula of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol is C4H4ClN2O2, with a molecular weight of approximately 137.54 g/mol. The compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, with a chloromethyl group attached to the 3-position and a hydroxyl group at the 5-position. The presence of these functional groups imparts unique chemical properties to the molecule.
The chloromethyl group is highly reactive and can undergo various substitution reactions, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, contributing to the compound's solubility and reactivity. Additionally, the 1,2,4-oxadiazole ring itself is known for its stability and resistance to hydrolysis under physiological conditions.
Synthesis Methods
The synthesis of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol has been reported using several different approaches. One common method involves the cyclization of an appropriate nitrile oxide with a chloroacetaldehyde derivative. For example, the reaction of hydroxylamine with a nitrile in the presence of an acid catalyst can generate the corresponding nitrile oxide intermediate. This intermediate then reacts with chloroacetaldehyde to form the desired 1,2,4-oxadiazole ring.
A typical synthetic route involves the following steps:
- Cyclization of a nitrile oxide with chloroacetaldehyde to form an intermediate.
- Hydrolysis or reduction of the intermediate to introduce the hydroxyl group at the 5-position.
- Purification and characterization of the final product using techniques such as NMR spectroscopy and mass spectrometry.
This synthetic pathway is advantageous due to its simplicity and high yield. However, alternative methods have also been explored to improve efficiency and reduce by-products.
Biological Activities and Applications
3-(Chloromethyl)-1,2,4-oxadiazol-5-ol has shown promising biological activities in various studies. One notable application is in the field of drug discovery, where it has been investigated as a potential lead compound for developing new therapeutic agents. The chloromethyl group can be used to introduce additional functional groups or linkers to enhance the biological activity or target specificity of the molecule.
In recent research published in the Journal of Medicinal Chemistry (2022), scientists have explored the use of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol-based derivatives as inhibitors of specific enzymes involved in cancer progression. These derivatives demonstrated potent inhibitory activity against key targets such as protein kinases and proteases. The study highlighted the importance of optimizing the substituents on the chloromethyl group to achieve enhanced potency and selectivity.
Beyond pharmaceutical applications, 3-(chloromethyl)-1,2,4-oxadiazol-5-ol has also found use in materials science. Its ability to form stable complexes with metal ions makes it a valuable component in designing novel materials with unique properties. For instance, researchers have synthesized metallo-supramolecular assemblies using this compound as a building block. These assemblies exhibit interesting optical and electronic properties that could be exploited in areas such as sensing and catalysis.
Recent Research Developments
The ongoing research on 3-(chloromethyl)-1,2,4-oxadiazol-5-ol continues to uncover new insights into its potential applications. A study published in Organic Letters (2023) reported a novel synthetic route that significantly improves the yield and purity of this compound. The researchers utilized a one-pot multicomponent reaction involving readily available starting materials under mild conditions. This approach not only simplifies the synthesis but also reduces environmental impact by minimizing waste generation.
In another study published in ACS Applied Materials & Interfaces (2023), scientists investigated the use of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol-based polymers for developing advanced functional materials. These polymers exhibited excellent thermal stability and mechanical strength, making them suitable for applications in electronics and energy storage devices. The study also highlighted the tunability of these polymers through modification of side chains or cross-linking agents.
Conclusion
3-(Chloromethyl)-1,2,4-oxadiazol-5-ol (CAS No. 1341331-97-2) is a multifaceted compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique chemical structure provides opportunities for developing new therapeutic agents and advanced materials with tailored properties. Ongoing research continues to expand our understanding of this compound's capabilities and optimize its synthesis methods for practical use.
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